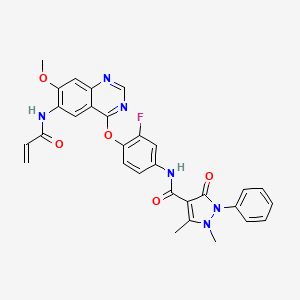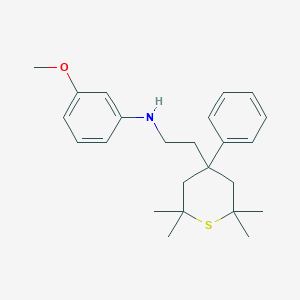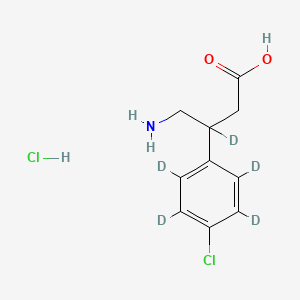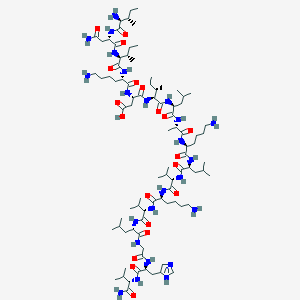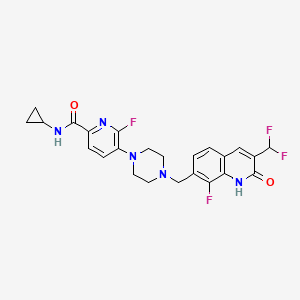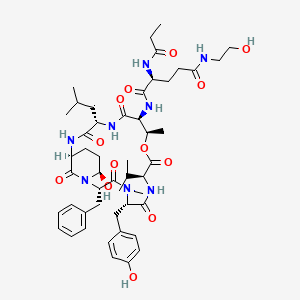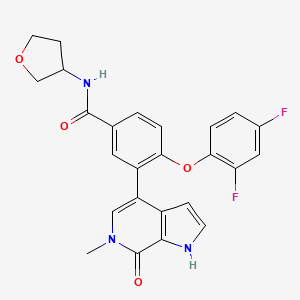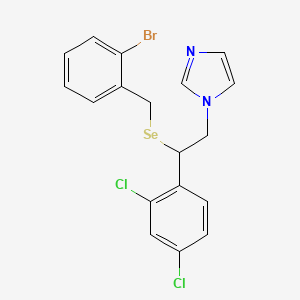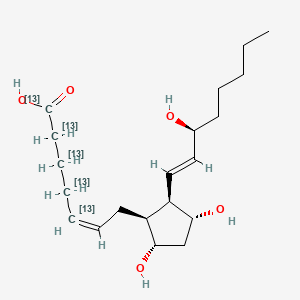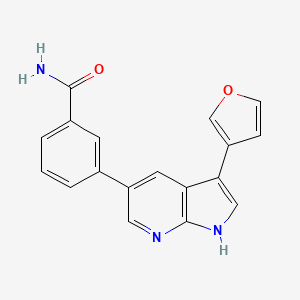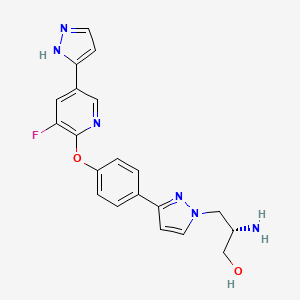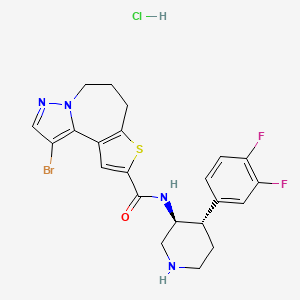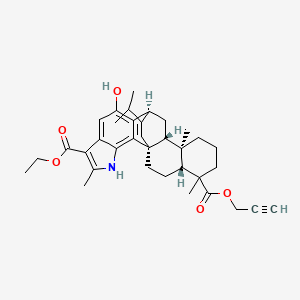
AChE-IN-42
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE-IN-42 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound is of significant interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are crucial for cognitive function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-42 typically involves the reaction of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as manganese(III) acetate. The reaction is carried out under controlled temperatures and monitored using techniques like high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
AChE-IN-42 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
科学研究应用
AChE-IN-42 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and research tools for studying enzyme kinetics
作用机制
AChE-IN-42 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase. The pathways involved in this mechanism include the cholinergic signaling pathway, which is crucial for cognitive function .
相似化合物的比较
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
AChE-IN-42 is unique due to its dual inhibitory effects on both acetylcholinesterase and beta-site APP cleaving enzyme 1 (BACE 1), making it a promising candidate for the treatment of Alzheimer’s disease. This dual inhibition can potentially provide more comprehensive therapeutic benefits compared to other acetylcholinesterase inhibitors .
属性
分子式 |
C35H43NO5 |
|---|---|
分子量 |
557.7 g/mol |
IUPAC 名称 |
17-O-ethyl 5-O-prop-2-ynyl (1S,4R,9R,10R,12S)-14-hydroxy-5,9,18-trimethyl-23-propan-2-yl-19-azahexacyclo[10.9.2.01,10.04,9.013,21.016,20]tricosa-13,15,17,20,22-pentaene-5,17-dicarboxylate |
InChI |
InChI=1S/C35H43NO5/c1-8-15-41-32(39)34(7)13-10-12-33(6)25(34)11-14-35-18-23(19(3)4)21(17-26(33)35)28-24(37)16-22-27(31(38)40-9-2)20(5)36-30(22)29(28)35/h1,16,18-19,21,25-26,36-37H,9-15,17H2,2-7H3/t21-,25+,26+,33-,34?,35-/m0/s1 |
InChI 键 |
LGWQXEJAHHTKMO-KZCTXIBJSA-N |
手性 SMILES |
CCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)[C@H]4C[C@H]5[C@]3(CC[C@@H]6[C@@]5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C |
规范 SMILES |
CCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)C4CC5C3(CCC6C5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
